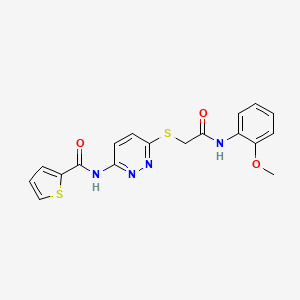

N-(6-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide

Description

Properties

IUPAC Name |

N-[6-[2-(2-methoxyanilino)-2-oxoethyl]sulfanylpyridazin-3-yl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O3S2/c1-25-13-6-3-2-5-12(13)19-16(23)11-27-17-9-8-15(21-22-17)20-18(24)14-7-4-10-26-14/h2-10H,11H2,1H3,(H,19,23)(H,20,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLCXOXBIQXIMMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)CSC2=NN=C(C=C2)NC(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(6-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, enzyme inhibition, and molecular interactions, supported by case studies and research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

- A pyridazine ring

- A thiophene moiety

- An amine functional group

- A carboxamide group

This unique combination contributes to its biological activity, particularly in targeting specific enzymes and receptors within the body.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Anticancer Activity

Research indicates that this compound demonstrates significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanism of action appears to involve apoptosis induction and cell cycle arrest.

Case Study: Cytotoxicity Evaluation

In a study evaluating the cytotoxic effects of several derivatives, this compound showed an IC50 value in the low micromolar range, indicating potent activity compared to standard chemotherapeutics.

Enzyme Inhibition

The compound has been tested for its ability to inhibit key enzymes involved in various biochemical pathways. Notably, it has shown potential as an inhibitor of cyclooxygenase (COX) enzymes, which are critical in inflammatory processes.

Molecular Docking Studies

Molecular docking studies have suggested that this compound binds effectively to the active site of COX enzymes, indicating a plausible mechanism for its anti-inflammatory effects. The binding affinity was comparable to established anti-inflammatory drugs.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to modulate enzyme activities and interfere with cellular signaling pathways associated with cancer progression and inflammation.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s closest analogs differ in substituents on the phenyl ring or heterocyclic core. Key examples include:

Key Observations :

Yield Comparison :

Physical and Spectroscopic Properties

- Melting Points : Nitro-substituted compounds (e.g., 2d: 227.6–228.6°C ) exhibit higher melting points than methoxy- or fluoro-substituted analogs, likely due to stronger intermolecular interactions.

- Spectroscopic Data : HRMS and NMR (e.g., ) confirm structural integrity, with deviations <0.001 ppm in mass accuracy.

Q & A

Q. What are the recommended synthetic routes for N-(6-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide, and how can reaction conditions be optimized?

Methodological Answer:

- Core Synthesis Strategy : The compound’s structure suggests a multi-step synthesis involving:

- Thioether Linkage Formation : Reacting a pyridazine-thiol intermediate with a 2-((2-methoxyphenyl)amino)-2-oxoethyl moiety under basic conditions (e.g., K₂CO₃ in DMF) to form the thioether bond. This aligns with methods used for analogous thioether-containing heterocycles .

- Amide Coupling : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to conjugate the thiophene-2-carboxamide group to the pyridazine core, as demonstrated in similar carboxamide syntheses .

- Optimization Tips :

- Solvent Selection : Acetonitrile or dichloromethane (dry conditions) are preferred for minimizing side reactions, as seen in related amide-forming reactions .

- Purification : Reverse-phase HPLC or methanol recrystallization ensures high purity, critical for pharmacological studies .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity and purity of this compound?

Methodological Answer:

- 1H/13C NMR Spectroscopy : Assign peaks to confirm substituent positions. For example:

- The methoxy group (2-methoxyphenyl) should show a singlet at ~3.8 ppm in 1H NMR .

- Thiophene and pyridazine ring protons appear in aromatic regions (6.5–8.5 ppm) .

- IR Spectroscopy : Validate amide C=O stretches (~1650–1700 cm⁻¹) and thioether C-S bonds (~600–700 cm⁻¹) .

- LC-MS/HRMS : Confirm molecular weight (e.g., [M+H]+ ion) and detect impurities. A retention time shift in LC-MS can indicate unreacted intermediates .

- X-ray Crystallography : Resolve dihedral angles between aromatic rings (e.g., thiophene vs. pyridazine) to verify spatial orientation, as done for structurally similar amides .

Advanced Research Questions

Q. How can researchers investigate the structure-activity relationships (SAR) of this compound to elucidate its pharmacological potential?

Methodological Answer:

- Key Modifications :

- Substituent Variation : Replace the 2-methoxyphenyl group with electron-withdrawing (e.g., nitro) or electron-donating (e.g., hydroxyl) groups to assess impact on bioactivity, as seen in studies on dihydropyridine analogs .

- Thioether Replacement : Substitute the thioether linker with sulfoxide or sulfone groups to evaluate stability and target binding .

- Assay Design :

- In Vitro Binding : Use fluorescence polarization assays to measure affinity for kinases or receptors, referencing methods applied to Dasatinib-like compounds .

- Biological Screening : Test against bacterial/fungal strains (e.g., S. aureus, C. albicans) to identify antimicrobial potential, following protocols for thiadiazole derivatives .

Q. What strategies are recommended for resolving contradictions between in vitro and in vivo pharmacological data for this compound?

Methodological Answer:

- Pharmacokinetic Profiling :

- Metabolic Stability : Use liver microsome assays (human/rodent) to identify rapid degradation pathways. For example, esterase-mediated hydrolysis of the amide bond could explain reduced in vivo efficacy .

- Bioavailability Studies : Compare oral vs. intravenous administration in animal models to assess absorption limitations .

- Metabolite Identification : LC-MS/MS-based metabolite profiling (e.g., Phase I oxidation, glucuronidation) can clarify discrepancies, as shown in studies on thiophene carboxamides .

- Structural Analog Testing : Synthesize and test derivatives with improved logP values (e.g., fluorinated analogs) to enhance membrane permeability .

Q. How can computational methods be integrated with experimental data to predict the metabolic pathways and toxicity profile of this compound?

Methodological Answer:

- In Silico Tools :

- ADMET Prediction : Use SwissADME or ProTox-II to estimate CYP450 metabolism, hepatotoxicity, and Ames test mutagenicity. For instance, the methoxy group may increase CYP2D6-mediated oxidation risk .

- Molecular Docking : Map the compound’s binding to cytochrome P450 enzymes (e.g., CYP3A4) to predict dominant metabolic sites .

- Experimental Validation :

Q. What analytical approaches are critical for detecting and quantifying degradation products under varying storage conditions?

Methodological Answer:

- Forced Degradation Studies :

- Quantitative Methods :

- Stability-Indicating HPLC : Develop a gradient method (C18 column, acetonitrile/water with 0.1% TFA) to resolve degradation peaks .

- Mass Spectral Libraries : Compare degradation product spectra with databases (e.g., NIST) for rapid identification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.